(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2-chloro-6-fluorophenyl group at the β-position and a 4-hydroxyphenyl group at the α-position of the propenone backbone.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9,18H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBYCDIONYXGW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and alternative green solvents can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Electrochemical Reduction
Cyclic voltammetry studies in acetonitrile with silica gel-supported piperidine as the electrolyte reveal reduction behavior at the α,β-unsaturated ketone system :
| Parameter | Value (V vs. Ag/AgCl) | Conditions |
|---|---|---|
| Reduction Potential (C=O) | -0.9 to -1.2 | 1 mM chalcone in DMSO |
| Peak Current Ratio (Ip/Ip) | 0.85–0.92 | Scan rate: 100 mV/s |
Nucleophilic and Electrophilic Reactions
The compound’s reactivity is governed by its enone system and aromatic substituents:
- Nucleophilic Additions :
- Electrophilic Substitution :
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the compound may undergo cyclization :
- Flavanone Formation : Intramolecular attack by the 4-hydroxyl group on the carbonyl forms a six-membered ring .
- Pyrazole Synthesis : Reaction with hydrazines at the ketone group yields pyrazole derivatives, though this remains theoretical for the title compound .
Photochemical Reactivity
The conjugated enone system enables photo-induced transformations :
- Isomerization : UV irradiation may induce E→Z isomerization, altering biological activity .
- Degradation : Prolonged exposure leads to cleavage of the α,β-unsaturated bond, forming benzaldehyde and acetophenone fragments .
Theoretical Reactivity Insights
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) provide electronic parameters :
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.87 |
| Energy Gap (eV) | 3.25 |
| Dipole Moment (Debye) | 2.57 |
- Electrophilicity Index : 1.45 eV, indicating moderate electrophilic character .
- Molecular Electrostatic Potential : Negative regions localize near the carbonyl and hydroxyl groups, favoring nucleophilic attacks .
Catalytic and Biological Interactions
- Enzyme Binding : The chalcone scaffold inhibits monoamine oxidase (MAO) via hydrophobic interactions with the fluorophenyl group and hydrogen bonding with the hydroxyl group .
- Metal Complexation : The carbonyl and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺), forming complexes with enhanced bioactivity .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar biological activities and can be used in the development of new therapeutic agents.
Medicine
In medicine, the compound can be explored for its potential use in drug development. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Electronic Effects: The hydroxyl group in the target compound increases electron density in the aromatic ring, enhancing resonance stabilization and hydrogen-bonding interactions. The methoxy group () provides moderate electron donation while increasing lipophilicity, which may improve blood-brain barrier penetration compared to the hydrophilic hydroxyl group.
Biological Activity :
- The antimalarial activity of compound 2e () suggests chalcones with hydroxyl and chloro substituents may target parasitic enzymes. The target compound’s fluorine atom could enhance metabolic stability and bioavailability.
- Nitro-substituted analogs () are often associated with antimicrobial activity due to nitro groups’ redox properties, though they may exhibit higher toxicity.
Structural Modifications: Steric and Conformational Effects: The bulky benzyloxy and anilino groups in ’s compound introduce steric hindrance, which could affect binding to biological targets compared to the planar structure of the target compound. Glycosylated derivatives () demonstrate how sugar moieties can drastically alter solubility and pharmacokinetics, though such data are absent for the target compound.
Crystallographic Insights :
Biological Activity
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article reviews the biological activity of this specific chalcone, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is . The compound features a ketoethylenic moiety that is crucial for its reactivity and biological interactions. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Chalcones, including the compound , exhibit a broad spectrum of biological activities:
1. Antiproliferative Activity
Research indicates that chalcone derivatives can inhibit the proliferation of various cancer cell lines. A study found that (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent antiproliferative activity. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .
2. Antimicrobial Activity
Chalcones have been reported to possess antibacterial and antifungal properties. In vitro studies show that this specific chalcone exhibits activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans. The antimicrobial action is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect may be mediated through the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .
The biological activity of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenase.
- Gene Expression Modulation : This chalcone influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Breast Cancer
A recent study evaluated the effects of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .
Case Study 2: Antimicrobial Efficacy
In an investigation into its antimicrobial properties, the chalcone was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
